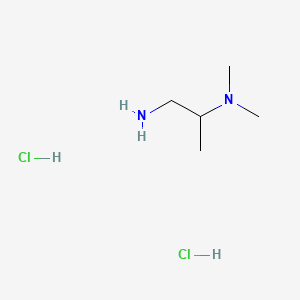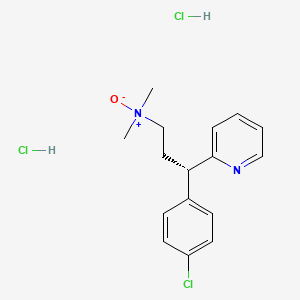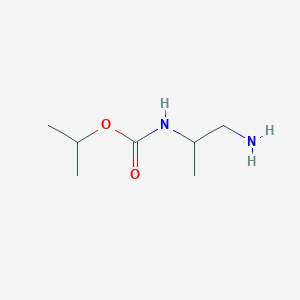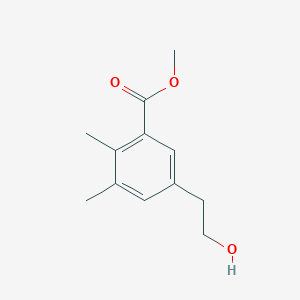
Saxagliptin-15N,D2Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saxagliptin-15N,D2Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The incorporation of isotopes such as nitrogen-15 and deuterium enhances its utility in various analytical and pharmacokinetic studies .
準備方法
The synthesis of Saxagliptin-15N,D2Hydrochloride involves several steps, including the incorporation of isotopes into the saxagliptin molecule. One of the key synthetic routes involves the enzyme-catalyzed preparation of chiral intermediates. For instance, the conversion of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid into (S)-3-hydroxyadamantane glycine using phenylalanine dehydrogenase and formate dehydrogenase is a crucial step . Industrial production methods often involve biocatalysis due to its efficiency and environmental friendliness .
化学反応の分析
Saxagliptin-15N,D2Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form hydroxylated derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives. The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
Saxagliptin-15N,D2Hydrochloride is widely used in scientific research, particularly in:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of saxagliptin and its metabolites.
Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways.
Medicine: It is employed in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: The compound is used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing .
作用機序
Saxagliptin-15N,D2Hydrochloride exerts its effects by inhibiting the DPP-4 enzyme. This inhibition prolongs the activity of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which regulate glucose homeostasis. The compound forms a reversible, histidine-assisted covalent bond with the DPP-4 enzyme, leading to increased insulin synthesis and release from pancreatic beta cells and decreased glucagon secretion from pancreatic alpha cells .
類似化合物との比較
Saxagliptin-15N,D2Hydrochloride is unique due to its stable isotope labeling, which enhances its utility in research. Similar compounds include:
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: Known for its high potency and long duration of action. Compared to these compounds, this compound offers unique advantages in analytical and pharmacokinetic studies due to its isotope labeling
特性
分子式 |
C18H26ClN3O2 |
|---|---|
分子量 |
353.9 g/mol |
IUPAC名 |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2; |
InChIキー |
TUAZNHHHYVBVBR-OUXGBUPISA-N |
異性体SMILES |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl |
正規SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



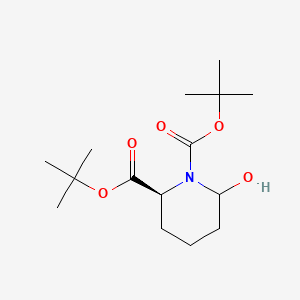
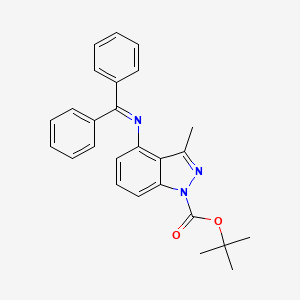
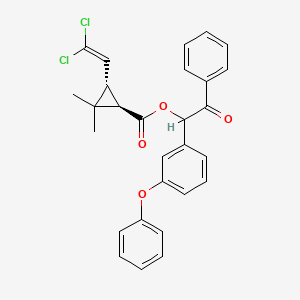
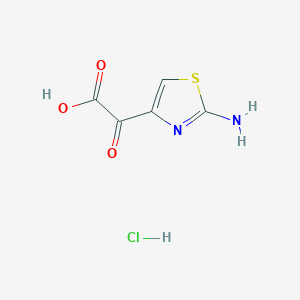
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
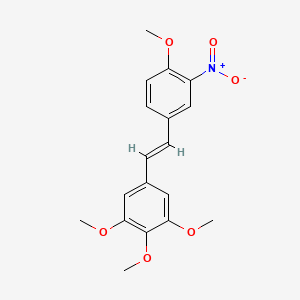
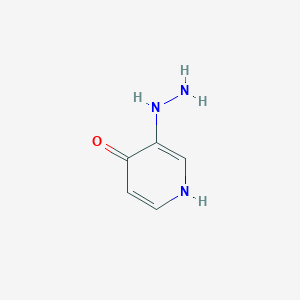
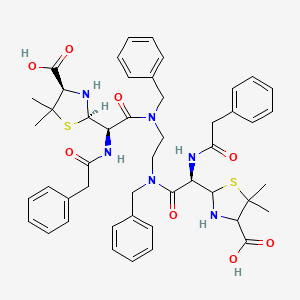
![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
